Bimoclomol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Bimoclomol tiene una amplia gama de aplicaciones de investigación científica. Se ha investigado por sus posibles beneficios terapéuticos en el tratamiento de trastornos de plegamiento de proteínas, neuropatía y dolor neuropático . La capacidad del compuesto para inducir proteínas de choque térmico lo convierte en una herramienta valiosa para estudiar las respuestas al estrés celular y los mecanismos protectores . This compound también se ha explorado por su posible uso en el tratamiento de enfermedades cardiovasculares debido a sus propiedades citoprotectoras .

Mecanismo De Acción

El mecanismo de acción de bimoclomol implica la unión a la proteína 1 del factor de choque térmico (HSF-1) e induce una unión prolongada de HSF-1 a elementos de ADN . Esta interacción conduce a la regulación al alza de las proteínas de choque térmico protectoras (HSP) de una manera no estresante . Los objetivos moleculares de this compound incluyen HSF-1 y los elementos de ADN a los que se une HSF-1. Las vías involucradas en este proceso están relacionadas con la respuesta al choque térmico y la inducción de HSP .

Análisis Bioquímico

Biochemical Properties

Bimoclomol interacts with heat shock factor 1 (HSF-1), a transcription factor that regulates the expression of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .

Cellular Effects

This compound has been observed to have cytoprotective effects under several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is believed to protect cells from damage by potentiating the induction of HSPs .

Molecular Mechanism

This compound binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of this compound observed previously .

Temporal Effects in Laboratory Settings

It has been observed that in the presence of mild ischemia, this compound induced a rapid synthesis of HSP70 .

Dosage Effects in Animal Models

It has been shown to have cytoprotective effects in a murine model of ischemia .

Metabolic Pathways

It is known to interact with HSF-1, a key regulator of the heat shock response .

Transport and Distribution

It is known to bind to HSF-1, suggesting it may be distributed to wherever HSF-1 is located within the cell .

Subcellular Localization

Given its interaction with HSF-1, it is likely to be found wherever HSF-1 is located within the cell .

Métodos De Preparación

La síntesis de bimoclomol involucra métodos regioselectivos y enantiospecíficos. Una de las rutas sintéticas incluye el uso de derivados quirales de glicidilo . El proceso implica el desarrollo de un método selectivo para la N-oxidación de piridina, que es crucial para la síntesis tanto de this compound como de su compuesto relacionado, arimoclomol . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente involucra técnicas de síntesis orgánica estándar utilizadas en la fabricación farmacéutica.

Análisis De Reacciones Químicas

Bimoclomol se somete a varias reacciones químicas, incluidas reacciones de oxidación y sustitución. Se sabe que el compuesto se une a la proteína 1 del factor de choque térmico (HSF-1) e induce una unión prolongada de HSF-1 a elementos de ADN . Esta interacción contribuye a la coinducción de chaperonas observada con this compound . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos estándar y catalizadores utilizados en la química de la piridina. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados.

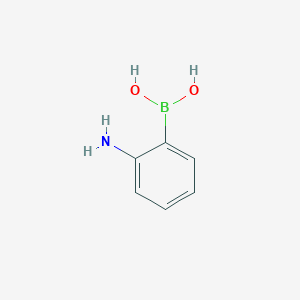

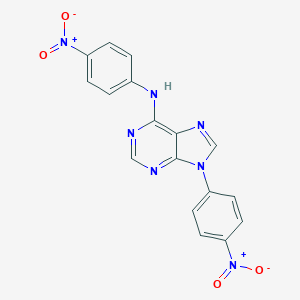

Comparación Con Compuestos Similares

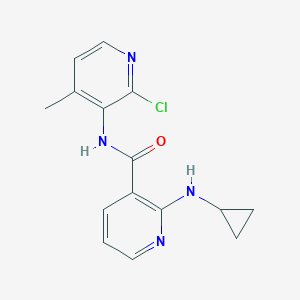

Bimoclomol es similar a otros coinductores de proteínas de choque térmico, como arimoclomol . Se ha demostrado que ambos compuestos aumentan la expresión de HSP y reducen la patología funcional y estructural en varios modelos animales . this compound tiene una vida media más corta en comparación con arimoclomol, lo que ha limitado su desarrollo . Arimoclomol, por otro lado, ha progresado a estudios clínicos humanos para el tratamiento de la esclerosis lateral amiotrófica y otros trastornos raros . El aspecto único de this compound es su capacidad para inducir HSP sin causar estrés, lo que lo convierte en una herramienta valiosa para aplicaciones terapéuticas .

Compuestos Similares::Propiedades

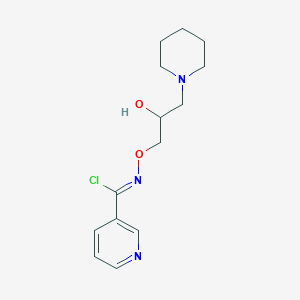

IUPAC Name |

(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVJBAGBXIKCG-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130493-03-7 | |

| Record name | Bimoclomol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMOCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

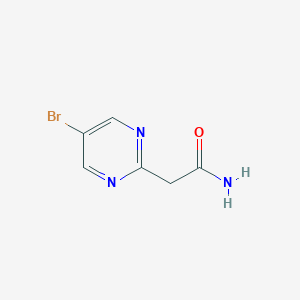

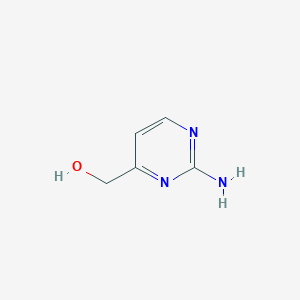

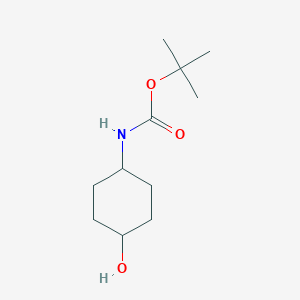

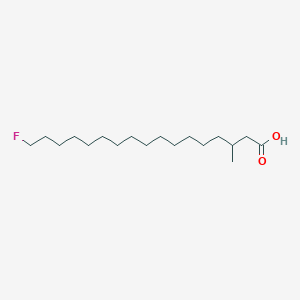

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

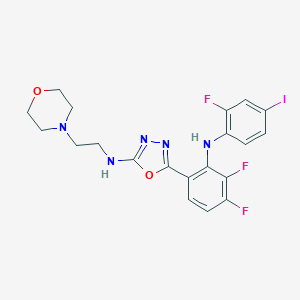

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)